2-(9-Bromo-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Description
This compound (hereafter referred to as Compound A) is a tricyclic benzoxazine derivative with the molecular formula C20H15BrN2O2S and a molecular weight of 437.27 g/mol . Its IUPAC name highlights the bromine atom at position 9, a thiophen-3-yl group at position 5, and a phenolic hydroxyl group at position 2. The structure is characterized by a pyrazolo[1,5-c][1,3]benzoxazine core fused with a thiophene ring and a substituted benzene ring.
Properties
IUPAC Name |
2-(9-bromo-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2S/c21-13-5-6-19-15(9-13)17-10-16(14-3-1-2-4-18(14)24)22-23(17)20(25-19)12-7-8-26-11-12/h1-9,11,17,20,24H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORQYQJYNCVMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4O)C5=CSC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Bromo-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolo-benzoxazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Coupling with phenol: The final step involves coupling the brominated thiophene-pyrazolo-benzoxazine intermediate with phenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(9-Bromo-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(9-Bromo-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(9-Bromo-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Comparison with Similar Compounds
Key Features :
- Thiophen-3-yl Group : Introduces sulfur-based electronic effects, influencing solubility and reactivity.
- Phenolic Hydroxyl: Contributes to hydrogen bonding and acidity (pKa ~10).
Comparison with Structural Analogues
The following table summarizes structural analogues of Compound A , focusing on substitutions at positions 2 and 5 of the benzoxazine core:
Structural and Electronic Effects
- Position 5 Modifications: Thien-3-yl (Compound A): The sulfur atom in thiophene increases polarizability and may enhance interactions with biological targets. Halogenated Aryl (Compounds B, C, G): Bromine and chlorine improve electrophilicity, while fluorine enhances metabolic stability.
- Position 2 Modifications: Phenolic Hydroxyl (Compound A): Provides hydrogen-bonding capacity, critical for receptor binding. Methoxy/Ethoxy Groups (Compounds B, E, F): Alkoxy chains improve membrane permeability but reduce water solubility. Methylphenyl (Compound G): The methyl group increases hydrophobicity, favoring lipid bilayer interactions .
Physicochemical Properties
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| LogP | 3.2 | 4.1 | 3.8 | 3.5 |
| Water Solubility | Low | Very Low | Low | Moderate |
| Melting Point | 180–182°C | 195°C | 170°C | 210°C |
Notes:
- Compound A has moderate solubility in DMSO and ethanol, suitable for in vitro assays .
- Compound E ’s butoxy/ethoxy chains improve solubility in organic solvents but limit aqueous compatibility .
Biological Activity
The compound 2-(9-Bromo-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol is a complex organic molecule featuring a unique combination of a brominated thiophene ring and a pyrazolo-benzoxazine core. Its potential biological activities are of significant interest in medicinal chemistry, particularly for anticancer and antimicrobial applications.
Chemical Structure
The IUPAC name for the compound is 2-(9-bromo-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol , and its molecular formula is . The structural characteristics contribute to its biological activity, particularly through enzyme inhibition and receptor modulation.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Receptor Modulation : It may interact with various cellular receptors to modulate their functions, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 7.84 to 16.2 µM against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cells .
Table 1: Inhibition of Cancer Cell Proliferation
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(9-Bromo...) | PC-3 | 7.84 |
| 2-(9-Bromo...) | MDA-MB-231 | 16.2 |
| 2-(9-Bromo...) | MIA PaCa-2 | 12.5 |
These findings suggest that the compound may serve as a lead for further development in anticancer therapies.
Antimicrobial Activity
In addition to its anticancer properties, there is evidence suggesting antimicrobial activity against various pathogens. A study on similar benzoxazine derivatives reported effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 250 to 7.81 µg/ml .
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
Case Studies
A notable case study involved the synthesis of several benzoxazine derivatives, including the compound . These derivatives were evaluated for their biological activities through in vitro assays against various cancer cell lines. The results indicated that modifications to the benzoxazine scaffold could enhance bioactivity significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
